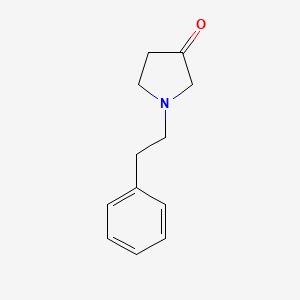![molecular formula C13H21NO B6144131 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline CAS No. 1094646-62-4](/img/structure/B6144131.png)
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline” is a compound with the molecular formula C13H21NO . It is used in research and has a molecular weight of 207.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that it has a molecular weight of 207.31 . Other properties such as boiling point, melting point, and solubility are not specified.Aplicaciones Científicas De Investigación
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is a useful synthetic intermediate in organic synthesis and has various applications in the fields of chemistry, pharmacology, and biochemistry. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals, such as herbicides, fungicides, and insecticides. It is also used as a precursor for the synthesis of a variety of other organic compounds.
Mecanismo De Acción
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is an organic compound that is used as a synthetic intermediate in organic synthesis. It is used to synthesize a variety of organic compounds, including pharmaceuticals and agrochemicals. The mechanism of action of this compound is not fully understood, however, it is believed to act as a nucleophile in certain reactions and can form covalent bonds with other molecules.
Biochemical and Physiological Effects
This compound is an organic compound with various applications in the fields of chemistry, pharmacology, and biochemistry. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals, such as herbicides, fungicides, and insecticides. The biochemical and physiological effects of this compound are not fully understood, however, it is believed to act as a nucleophile in certain reactions and can form covalent bonds with other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is a useful synthetic intermediate in organic synthesis and has various applications in the fields of chemistry, pharmacology, and biochemistry. The advantages of using this compound in lab experiments include its low cost, ease of synthesis, and its versatility in various reactions. The main limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is a useful synthetic intermediate in organic synthesis and has various applications in the fields of chemistry, pharmacology, and biochemistry. There are a number of potential future directions for research involving this compound, including further investigation into its biochemical and physiological effects, its potential applications in drug synthesis, and its potential applications in agrochemicals. Additionally, further research into the synthesis of this compound and its use as a starting material for the synthesis of other organic compounds could provide valuable insights into its potential applications.
Métodos De Síntesis
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline can be synthesized through the reaction of 4-methylpentan-2-ol and aniline. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 80°C and the product is isolated by filtration.
Safety and Hazards
The compound “3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline” should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .
Propiedades
IUPAC Name |
3-methyl-4-(4-methylpentan-2-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(2)7-11(4)15-13-6-5-12(14)8-10(13)3/h5-6,8-9,11H,7,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDBWVFSTPETOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


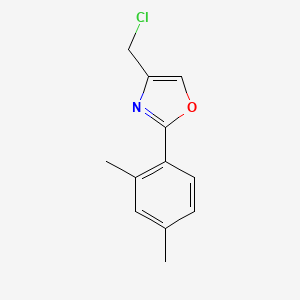

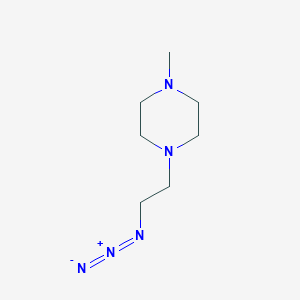

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
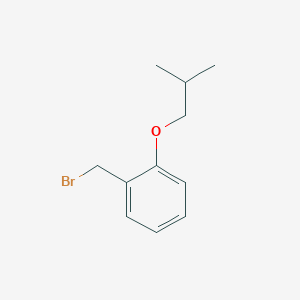
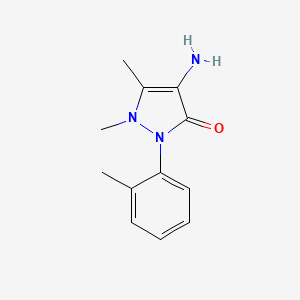
![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)
![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)
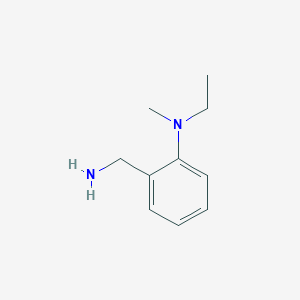
![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
![1-[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B6144154.png)
